molecular formula C10H7Cl3N2O B1371064 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole CAS No. 1156946-42-7

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

Cat. No. B1371064
M. Wt: 277.5 g/mol
InChI Key: LEBLICFRYNMLEU-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole, also known as Oxadiazole-2-chloroethyl-5-dichlorophenyl, is a heterocyclic compound that is widely used in the fields of medicinal chemistry, organic synthesis, and chemical biology. It is a versatile building block for the synthesis of a variety of compounds, including drugs, polymers, and other materials. Oxadiazole-2-chloroethyl-5-dichlorophenyl has been used in numerous scientific studies due to its unique properties, including its ability to act as an inhibitor of enzymes, a catalyst for chemical reactions, and a ligand for binding to proteins.

Scientific Research Applications

Green Synthesis Approaches

  • Eco-Friendly Synthesis Methods : The compound is associated with green synthetic methods, featuring high yields, simplicity, water-based mediums, energy efficiency, and no catalysts (Zhu et al., 2015).

Biomedical Applications

  • Antifungal Properties : Certain derivatives of 1,3,4-oxadiazoles, similar to 2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole, have been found to exhibit antifungal properties (Goswami et al., 1984).
  • Antimalarial Activities : Research has shown that certain 1,3,4-oxadiazole compounds possess antimalarial activities, suggesting potential applications in this field (Hutt et al., 1970).

Chemical Properties and Synthesis

  • Molecular Structure and Properties : Studies have explored the molecular diagrams and electronic properties of 1,3,4-oxadiazoles derivatives, providing insights into their chemical behavior (Lutskii et al., 1970).
  • Microwave Irradiation Synthesis : The compound can be synthesized under microwave irradiation, offering a high yield and rapid reaction rate (Zheng, 2004).
  • One-Pot Synthesis Methods : One-pot synthesis methods for 1,3,4-oxadiazoles have been developed, highlighting their significance in various biological activities and material science applications (Chiriac et al., 2012).

Thermal Properties and Kinetics

  • Thermal Studies and Antibacterial Properties : Thermal stability and antibacterial activity of certain 1,3,4-oxadiazoles have been investigated, revealing their potential in medical applications (Arora et al., 2012).

Biological Activity and Molecular Interactions

  • Acetyl- and Butyrylcholinesterase Inhibition : Some 1,3,4-oxadiazole derivatives demonstrate inhibitory effects on acetyl- and butyrylcholinesterase, which are relevant for treating dementias and myasthenia gravis (Pflégr et al., 2022).

Quantitative Structure-Activity Relationships

  • Insect Growth Regulatory Activity : Quantitative structure-activity relationships have been established for certain 1,3,4-oxadiazoles, particularly in the context of insecticidal activities (Shi et al., 2001).

properties

IUPAC Name

2-(1-chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl3N2O/c1-5(11)9-14-15-10(16-9)6-2-3-7(12)8(13)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEBLICFRYNMLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NN=C(O1)C2=CC(=C(C=C2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Chloroethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole

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